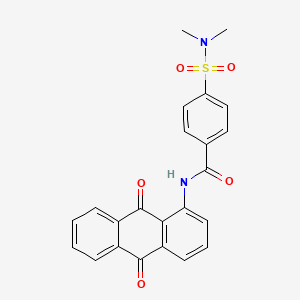

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, also known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the calcium release-activated calcium (CRAC) channel, which is essential for the activation of T cells and other immune cells.

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis of related compounds like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, demonstrates the potential of such compounds in medicinal chemistry, especially in drug design and development (Owton et al., 1995).

Electrochemical and Photoluminescence Properties

- Studies on derivatives of 9-naphthylanthracene, which have structural similarities, show significant electrochemical properties and excimer emission. This suggests potential applications in materials science, particularly in developing luminescent materials and organic nanoparticles (Suk et al., 2011).

Biological Evaluation

- Benzamide derivatives have been evaluated for their biological applications. For instance, their inhibitory potential against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases highlights their relevance in medicinal chemistry and potential therapeutic applications (Saeed et al., 2015).

Anti-Tubercular Applications

- Novel derivatives of benzamide have shown promising in vitro anti-tubercular activity. Their non-cytotoxic nature and potential interaction with essential enzymes of Mycobacterium tuberculosis suggest their utility in developing new anti-tubercular drugs (Nimbalkar et al., 2018).

NO Production Inhibition

- New benzamide derivatives have been found to inhibit nitric oxide production in microglia cells, indicating potential applications in neurological research and therapy (Kim et al., 2009).

Luminescent Supramolecular Liquid Crystals

- The self-assembly of benzamide compounds containing the 4-aryl-1H-pyrazole unit into luminescent supramolecular liquid crystals showcases their potential in creating advanced materials with unique optical properties (Moyano et al., 2013).

Polymer Synthesis

- Benzamide derivatives are used in the synthesis of polyamides with flexible main-chain ether linkages. These materials have good solubility and thermal stability, which is important for applications in materials science and engineering (Hsiao et al., 2000).

Mécanisme D'action

Mode of Action

The compound’s structure, particularly the presence of the anthracene moiety, suggests it may interact with its targets through intermolecular hydrogen bonds

Result of Action

The compound’s structure suggests it may have potential effects at the molecular and cellular levels, possibly through intermolecular hydrogen bonding

Propriétés

IUPAC Name |

4-(dimethylsulfamoyl)-N-(9,10-dioxoanthracen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S/c1-25(2)31(29,30)15-12-10-14(11-13-15)23(28)24-19-9-5-8-18-20(19)22(27)17-7-4-3-6-16(17)21(18)26/h3-13H,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNUIQPGOWRDID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate](/img/structure/B2996026.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2996027.png)

![2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride](/img/structure/B2996031.png)

![4-[5-(2-hydroxyphenyl)-3-{3-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996033.png)

![N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996036.png)

![[4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2996041.png)